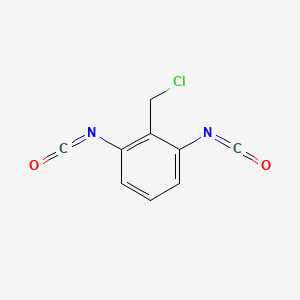![molecular formula C16H11BrO4 B14601783 2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid CAS No. 58335-65-2](/img/structure/B14601783.png)
2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 5-bromo-2-hydroxyphenyl group through an acryloyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid typically involves the following steps:
Bromination: The starting material, 2-hydroxybenzoic acid, undergoes bromination to introduce a bromine atom at the 5-position, forming 5-bromo-2-hydroxybenzoic acid.
Acryloylation: The brominated compound is then subjected to acryloylation using acryloyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the acryloyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acryloyl group can be reduced to form a saturated alkyl chain.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-[3-(5-Bromo-2-oxophenyl)acryloyl]benzoic acid.
Reduction: Formation of 2-[3-(5-Bromo-2-hydroxyphenyl)propionyl]benzoic acid.
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and acryloyl groups can form hydrogen bonds and covalent interactions with biological macromolecules, influencing their function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-hydroxybenzoic acid
- 3-Bromo-2-hydroxybenzoic acid
- 2-Bromo-5-chlorobenzoic acid
Comparison
2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid is unique due to its acryloyl linkage, which imparts distinct chemical and biological properties compared to other brominated benzoic acids
Propriétés
Numéro CAS |
58335-65-2 |
|---|---|
Formule moléculaire |
C16H11BrO4 |
Poids moléculaire |
347.16 g/mol |
Nom IUPAC |
2-[3-(5-bromo-2-hydroxyphenyl)prop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C16H11BrO4/c17-11-6-8-14(18)10(9-11)5-7-15(19)12-3-1-2-4-13(12)16(20)21/h1-9,18H,(H,20,21) |
Clé InChI |
CTLZSGLPQQHPGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C=CC2=C(C=CC(=C2)Br)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14601706.png)


![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide](/img/structure/B14601727.png)






![Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane](/img/structure/B14601777.png)


![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14601788.png)
